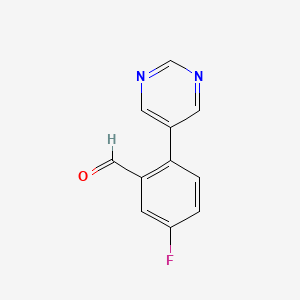![molecular formula C33H40O19 B14873230 Genistein 7-O-beta-D-glucopyranoside-4'-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside]](/img/structure/B14873230.png)
Genistein 7-O-beta-D-glucopyranoside-4'-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Genistein 7-O-beta-D-glucopyranoside-4’-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside] is an isoflavone triglycoside that can be isolated from the plant Sophora japonica . This compound is known for its biological activities and is commonly used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Genistein 7-O-beta-D-glucopyranoside-4’-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside] can be synthesized through glycosylation reactions involving genistein and appropriate glycosyl donors. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired glycosidic bonds .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as Sophora japonica. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Genistein 7-O-beta-D-glucopyranoside-4’-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Genistein 7-O-beta-D-glucopyranoside-4’-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside] has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the development of natural products and dietary supplements.
Mechanism of Action
The mechanism of action of Genistein 7-O-beta-D-glucopyranoside-4’-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside] involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Genistein 7-glucoside: A similar compound with a single glucose moiety.
Genistein 4’-glucoside: Another derivative with a glucose moiety at the 4’ position.
Genistein 7,4’-di-glucoside: A compound with two glucose moieties at the 7 and 4’ positions.
Uniqueness
Genistein 7-O-beta-D-glucopyranoside-4’-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside] is unique due to its triglycoside structure, which imparts distinct biological activities and chemical properties compared to its mono- and diglycoside counterparts .
Properties
Molecular Formula |
C33H40O19 |
|---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O19/c1-11-21(37)25(41)28(44)31(47-11)52-30-27(43)24(40)19(9-35)51-33(30)48-13-4-2-12(3-5-13)15-10-46-17-7-14(6-16(36)20(17)22(15)38)49-32-29(45)26(42)23(39)18(8-34)50-32/h2-7,10-11,18-19,21,23-37,39-45H,8-9H2,1H3/t11-,18+,19+,21-,23+,24+,25+,26-,27-,28+,29+,30+,31-,32+,33+/m0/s1 |
InChI Key |
JVBBENZXDKWSEC-UEUWZSTCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)OC6C(C(C(C(O6)CO)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14873150.png)


![2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14873166.png)

![9-Amino-3-(Boc-amino)-spiro[5.5]undecane HCl](/img/structure/B14873180.png)








